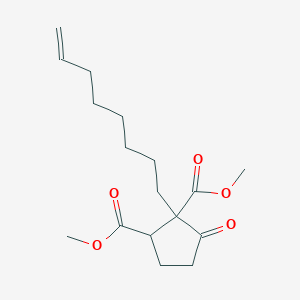

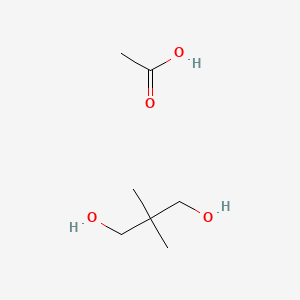

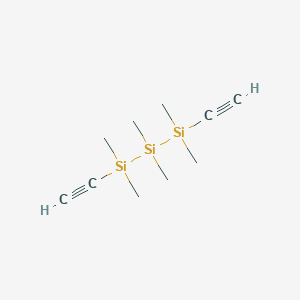

![molecular formula C6H15N4PS B14288947 N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide CAS No. 138482-93-6](/img/structure/B14288947.png)

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing rings known for their high reactivity. The compound is also noted for its potential as an angiotensin-converting enzyme 2 (ACE2) inhibitor, making it a candidate for therapeutic applications, particularly in the treatment of SARS coronavirus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide typically involves the nucleophilic ring-opening reactions of aziridines. Aziridines can be synthesized from aminoethanol via two main routes: the Nippon Shokubai process, which uses an oxide catalyst and high temperatures for dehydration, and the Wenker synthesis, which involves converting aminoethanol to the sulfate ester followed by base-induced sulfate elimination . The aziridine rings are then introduced into the compound through nucleophilic substitution reactions, where the aziridine moiety reacts with suitable electrophiles under controlled conditions .

Industrial Production Methods: Industrial production of aziridines, and by extension this compound, often involves large-scale dehydration processes using oxide catalysts. The production process must be carefully controlled to ensure the stability and purity of the final product, given the high reactivity of aziridine rings .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine rings under mild to moderate conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating polymers and other macromolecular structures .

Biology and Medicine: The compound’s role as an ACE2 inhibitor has significant implications in medicine. It is being investigated for its potential to treat cardiovascular diseases and SARS coronavirus infections by inhibiting the ACE2 enzyme, which plays a crucial role in these conditions .

Industry: In the industrial sector, the compound’s reactivity is harnessed for creating coatings, adhesives, and other materials that require strong chemical bonds and stability .

Mechanism of Action

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide exerts its effects primarily through the inhibition of the angiotensin-converting enzyme 2 (ACE2). By binding to ACE2, the compound prevents the enzyme from converting angiotensin II, a peptide that constricts blood vessels and increases blood pressure. This inhibition can reduce vascular resistance and oxygen consumption, potentially preventing cardiovascular complications . Additionally, the compound’s binding to ACE2 may prevent the attachment and entry of SARS-CoV by causing conformational changes in the enzyme .

Comparison with Similar Compounds

Diethylenetriamine: A functional parent of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide, known for its use in various chemical syntheses.

Uniqueness: this compound stands out due to its dual aziridine rings and its potential as an ACE2 inhibitor. This dual functionality provides unique opportunities for both chemical synthesis and therapeutic applications, distinguishing it from other aziridine-based compounds .

Properties

CAS No. |

138482-93-6 |

|---|---|

Molecular Formula |

C6H15N4PS |

Molecular Weight |

206.25 g/mol |

IUPAC Name |

N'-[bis(aziridin-1-yl)phosphinothioyl]ethane-1,2-diamine |

InChI |

InChI=1S/C6H15N4PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-7H2,(H,8,12) |

InChI Key |

VQWDBNFUMYTEHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=S)(NCCN)N2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

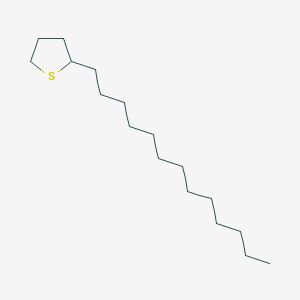

![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)

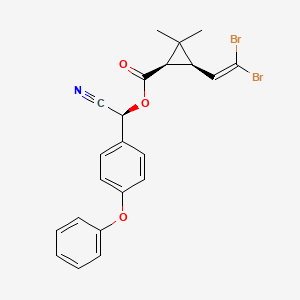

![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)

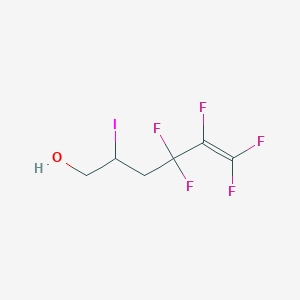

![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)